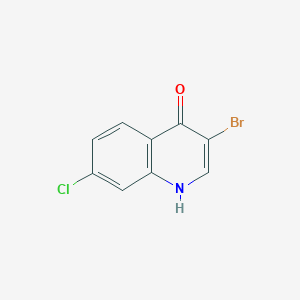

3-Bromo-7-chloro-4-hydroxyquinoline

Descripción

The Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery and Development

The term "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable foundation for the design of new drugs. tandfonline.comtandfonline.com The quinoline ring system, a bicyclic aromatic heterocycle, is a prominent member of this class. tandfonline.comtandfonline.comnih.goveurekaselect.com Its structural versatility and the ability to synthesize a wide array of derivatives have cemented its importance in medicinal chemistry. nih.goveurekaselect.comnih.gov This has led to the development of numerous quinoline-based drugs with a broad spectrum of activities, including anticancer and antimicrobial properties. nih.goveurekaselect.com The inherent "druggability" of the quinoline moiety, coupled with well-established synthetic pathways for its modification, makes it an attractive and accessible scaffold for researchers. tandfonline.comtandfonline.comnih.gov

Overview of Substituted 4-Hydroxyquinolines in Pharmaceutical Science

Among the vast family of quinoline derivatives, 4-hydroxyquinolines, also known as 4-quinolones, have garnered significant attention for their diverse pharmacological activities. nih.gov These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals. chemimpex.com The introduction of different substituents onto the 4-hydroxyquinoline (B1666331) core can dramatically influence its biological effects, leading to compounds with applications as antimicrobial, anti-inflammatory, and even neuroprotective agents. nih.govchemimpex.com The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline during the synthesis of chloroquine (B1663885) paved the way for the development of the entire class of fluoroquinolone antibiotics. nih.gov

Significance of Halogenation in Quinoline Derivatives for Enhanced Bioactivity

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinoline structure is a well-established strategy for modulating and enhancing its biological activity. orientjchem.org Halogenation can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target. orientjchem.org The position of the halogen substituent on the quinoline ring can also have a profound impact on its pharmacological properties. For instance, in some cases, substitutions at the 2 and 3 positions have been found to be more active against certain cancer cell lines than those at the 4 and 8 positions. orientjchem.org Furthermore, the presence of halogens can lead to an expanded spectrum of action, as seen in some fluoroquinolone antibiotics. mdpi.com Research has also highlighted the synergistic effect of combining halogen and other functional group substitutions on the quinoline scaffold to enhance anticancer potency. nih.gov

Research Context of 3-Bromo-7-chloro-4-hydroxyquinoline within the Halogenated Hydroxyquinoline Class

This compound is a synthetic organic compound that belongs to the class of halogenated hydroxyquinoline derivatives. Its structure is characterized by a quinoline backbone with a bromine atom at the 3-position, a chlorine atom at the 7-position, and a hydroxyl group at the 4-position. This specific combination of substituents gives the molecule unique electronic and steric properties, making it a subject of interest in pharmaceutical research. The presence of both bromine and chlorine atoms, along with the hydroxyl group, is believed to enhance its binding affinity and specificity for biological targets. This compound is often used as an intermediate in the synthesis of other complex molecules, such as impurities of the antimalarial drug hydroxychloroquine. chemicalbook.com Its potential biological activities, including antimicrobial and antimalarial properties, place it firmly within the research landscape of halogenated quinolines as potential therapeutic agents. guidechem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLUYGBVZYIGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590580 | |

| Record name | 3-Bromo-7-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860715-45-3 | |

| Record name | 3-Bromo-7-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 7 Chloro 4 Hydroxyquinoline and Its Analogues

Established Synthetic Routes to 4-Hydroxyquinoline (B1666331) Core Structures

The creation of the 4-hydroxyquinoline scaffold is a cornerstone of synthesizing a vast array of derivatives. Several classical and contemporary methods are employed, each offering distinct advantages depending on the desired substitution pattern.

Gould-Jacobs Cyclization and Related Transformations

The Gould-Jacobs reaction is a widely utilized and effective method for preparing 4-hydroxyquinoline derivatives. wikipedia.org This process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. wikipedia.orgdrugfuture.com This step involves the substitution of the ethoxy group by the nitrogen of the aniline. wikipedia.org

The subsequent and crucial step is a thermal cyclization of the intermediate. This intramolecular reaction, which proceeds via a 6-electron process, is typically carried out by heating the intermediate in a high-boiling solvent like diphenyl ether or paraffin (B1166041) oil. wikipedia.orgresearchgate.netmdpi.com The cyclization results in the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final stage involves saponification of the ester group with a base, such as sodium hydroxide, to yield a carboxylic acid, which is then decarboxylated upon heating to furnish the target 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org Microwave irradiation has been explored as a technique to reduce reaction times and improve yields compared to classical heating methods. researchgate.netasianpubs.org

The regioselectivity of the Gould-Jacobs reaction is a critical consideration, as cyclization can occur at either of the two ortho positions of an asymmetrically substituted aniline, potentially leading to a mixture of products. mdpi.com

Conrad-Limpach Condensation and its Variants

The Conrad-Limpach synthesis provides an alternative and powerful route to 4-hydroxyquinolines (which are often named as 4-quinolones due to keto-enol tautomerism). wikipedia.orgnih.gov This method involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction mechanism initiates with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base after dehydration. wikipedia.org

A key and often rate-determining step is the thermal cyclization of the Schiff base to form the quinoline (B57606) ring system. wikipedia.org This annulation step requires high temperatures, often around 250 °C, to overcome the energy barrier associated with the temporary disruption of the aniline's aromaticity. wikipedia.orgnih.gov The choice of solvent is paramount for achieving high yields. While early procedures performed the cyclization without a solvent and obtained modest yields, subsequent studies demonstrated that using high-boiling, inert solvents such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene (B33124) can significantly improve yields, often to over 65%. wikipedia.orgnih.govtandfonline.com The yield of the 4-hydroxyquinoline product generally increases with the boiling point of the solvent used for the thermal cyclization. nih.govtandfonline.com

Below is a table illustrating the effect of different solvents on the yield of a 4-hydroxyquinolone derivative in a Conrad-Limpach reaction.

| Solvent | Boiling Point (°C) | Yield (%) |

| Propyl benzoate | 231 | 51 |

| Iso-butyl benzoate | 242 | 57 |

| 2-Nitrotoluene | 222 | 58 |

| Butyl benzoate | 250 | 63 |

| 2,6-Di-tert-butylphenol | 253 | 64 |

| Dowtherm A | 257 | 65 |

| 1,2,4-Trichlorobenzene | 214 | 48 |

| This data is adapted from a study on Conrad-Limpach reaction solvents. nih.govtandfonline.com |

Multicomponent Reaction Approaches to Substituted Quinolines

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile strategy for the synthesis of complex and diverse quinoline derivatives in a single step. rsc.org These reactions offer significant advantages, including high atom economy, structural diversity, and operational simplicity by combining three or more starting materials in a convergent manner. rsc.org

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide range of quinoline scaffolds. rsc.org For instance, a titanium-catalyzed three-component reaction of anilines, amines, and alkynes can generate N-aryl-1,3-diimine tautomers, which upon treatment with acetic acid, cyclize to form quinoline derivatives in a one-pot procedure with yields ranging from 25-71%. nih.gov Another approach utilizes a lanthanide triflate-catalyzed condensation of anilines, aldehydes, and electron-rich alkenes to produce substituted quinolines. acs.orgacs.org These MCR methodologies allow for the tailored introduction of various functional groups and substitution patterns, facilitating the rapid generation of libraries of valuable compounds. rsc.org

Strategies for Regioselective Halogenation on the Quinoline Ring System

To synthesize 3-Bromo-7-chloro-4-hydroxyquinoline, specific halogen atoms must be introduced at the C-3 and C-7 positions of the pre-formed or forming quinoline ring. This is achieved either by direct halogenation of the heterocyclic core or by incorporating the halogens via the starting materials prior to cyclization.

Direct Halogenation at C-3 and C-7 Positions

Direct and regioselective halogenation of the quinoline nucleus is a key step for producing halo-quinoline derivatives. The electronic properties of the quinoline ring and the directing effects of existing substituents govern the position of electrophilic attack.

For halogenation at the C-3 position, reagents such as molecular iodine can be used under metal-free conditions to achieve regioselective C-3 iodination of quinolines. nih.gov For the introduction of bromine, N-bromosuccinimide (NBS) is a commonly used reagent.

Halogenation at the C-7 position is often directed by a hydroxyl group at the C-4 position. For example, the synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be achieved by the regioselective bromination of the corresponding 4-hydroxyquinoline precursor using NBS in acetic acid. The C-4 hydroxyl group activates the ring, directing the incoming electrophile (bromine) to the C-7 position. Similarly, metal-free C-5 and C-7 dihalogenation of certain 8-substituted quinolines can be achieved using reagents like trichloroisocyanuric acid (TCCA) for chlorination and N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (TBCA) for bromination. rsc.org

Incorporation of Halogens via Precursors in Cyclization Reactions

An alternative and highly effective strategy for synthesizing haloquinolines involves using halogenated precursors in the primary cyclization reaction. This method ensures the presence of halogens at the desired positions from the outset, avoiding potential issues with regioselectivity or harsh conditions associated with direct halogenation.

In the context of the Gould-Jacobs reaction, a 7-chloro-4-hydroxyquinoline (B73993) can be synthesized by starting with a meta-chloroaniline, such as 3-chloroaniline. acs.org The chlorine atom on the aniline ring is carried through the condensation and cyclization steps, ultimately appearing at the C-7 position of the final quinoline product. For example, the reaction of 3,5-dichloroaniline (B42879) with an ethoxymethylenemalonate ester in a high-boiling polyether solvent leads to the formation of 5,7-dichloro-3-carboethoxy-4-hydroxyquinoline. google.com Similarly, a patent describes the synthesis of 7-bromoquinoline-4-carboxylic acid from 6-bromoisatin, which already contains the bromine atom that will become the C-7 substituent. google.com This precursor-based approach provides excellent control over the final substitution pattern of the halogenated quinoline.

Functional Group Interconversions for Halogen Introduction

The introduction of halogen atoms onto the quinoline scaffold is a critical step in the synthesis of compounds like this compound. Functional group interconversion (FGI) is a foundational strategy where one functional group is transformed into another, in this case, leading to the desired halogenated pattern. solubilityofthings.com These transformations are typically achieved through electrophilic aromatic substitution, where the existing quinoline ring system is treated with a halogenating agent.

The regioselectivity of halogenation—that is, the specific position on the ring where the halogen atom is introduced—is heavily influenced by the electronic properties of the substituents already present on the quinoline ring. For instance, the hydroxyl group at the C4 position is an activating group and directs incoming electrophiles to specific positions. Similarly, the directing effects of other substituents must be considered to achieve the desired isomer.

Common halogenating agents are employed for this purpose. Bromination can be carried out using reagents like N-bromosuccinimide (NBS), often in a solvent such as acetic acid. For chlorination, agents like chlorine gas or sodium hypochlorite (B82951) are utilized. More modern and highly regioselective methods have also been developed. A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source, a reaction that proceeds at room temperature with high functional group tolerance. rsc.org

Table 1: Reagents for Halogen Introduction on Quinoline Rings

| Halogenation Type | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Acetic acid, 40–50°C | |

| Chlorination | Chlorine gas (Cl₂) or Sodium Hypochlorite (NaOCl) | Suitable solvent |

Advanced and Sustainable Synthetic Protocols

In recent years, the field of organic synthesis has moved towards developing more efficient, sustainable, and advanced methods. These protocols often offer advantages such as reduced reaction times, lower energy consumption, higher yields, and novel molecular transformations.

Microwave-Assisted Synthesis of Halogenated 4-Hydroxyquinolines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, thermal energy is delivered directly and efficiently to the reacting molecules, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. This technique is considered a cornerstone of green chemistry.

Several classical reactions for quinoline synthesis have been successfully adapted to microwave conditions. The Conrad-Limpach and Gould-Jacobs reactions, both of which can be used to construct the 4-hydroxyquinoline core, have been optimized under microwave irradiation. nih.govasianpubs.org For example, the Friedländer synthesis of quinolines, which involves the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound, can be performed efficiently under microwave conditions using a reusable solid acid catalyst like Nafion NR50. mdpi.com This approach not only speeds up the synthesis but also promotes environmental sustainability. mdpi.com Microwave irradiation has also been shown to greatly reduce reaction times and byproducts in the synthesis of various heterocyclic compounds, with yields often improving significantly over traditional heating methods. nih.gov

Table 2: Examples of Microwave-Assisted Quinoline Synthesis

| Reaction Name | Substrates | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketones, α-Methylene carbonyls | Nafion NR50 catalyst, Ethanol, Microwave | Environmentally friendly, reusable catalyst | mdpi.com |

| Conrad-Limpach Reaction | Anilines, β-ketoesters | Microwave irradiation | Optimized reaction, reduced by-products | nih.gov |

| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | Microwave irradiation | Rapid synthesis of 4-hydroxyquinolines | asianpubs.org |

Catalytic Approaches in Quinoline Synthesis

Catalysis is central to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. The synthesis of the quinoline ring system has benefited immensely from the development of a wide array of catalytic methods. These approaches often involve transition-metal catalysts that can facilitate bond formations that are otherwise difficult to achieve. nih.govbenthamdirect.com

Catalysts based on metals such as rhodium, cobalt, copper, palladium, iron, gold, and nickel have been extensively used. mdpi.comnih.govbenthamdirect.comresearchgate.net For instance, a rhodium-catalyzed cyclization between anilines and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers an efficient, ligand-free method to access functionalized quinolines. mdpi.com The Friedländer synthesis, a cornerstone of quinoline chemistry, has been optimized using numerous catalytic systems, including traditional acids and bases, as well as advanced systems like ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts, which enhance efficiency and selectivity. researchgate.net

Table 3: Selected Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Reaction | Description | Reference |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation/Cyclization | Catalyzes cyclization of anilines and alkynyl esters. | mdpi.com |

| Cobalt (Co) | C-H Bond Activation | Ligand-free cyclization of 2-aminoaryl alcohols with ketones. | mdpi.com |

| Copper (Cu) | One-pot Reaction | Catalyzes the reaction of saturated ketones and anthranils. | mdpi.com |

| Solid Acid (Nafion NR50) | Friedländer Synthesis | Reusable catalyst for condensation under microwave conditions. | mdpi.com |

Skeletal Editing and Ring Transformation Methodologies

Skeletal editing represents a paradigm shift in synthetic chemistry, moving beyond simple functional group additions to the direct manipulation and rearrangement of a molecule's core framework. bioengineer.org This advanced strategy allows for the transformation of a readily available ring system, like quinoline, into other valuable heterocyclic structures.

A groundbreaking and tunable approach involves the reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water, catalyzed by a Brønsted acid. researchgate.netnih.gov This multicomponent reaction can be directed to produce a variety of different molecular skeletons from the same starting materials. bioengineer.org Depending on the subsequent reaction conditions, the initially formed 2-substituted indolines can undergo:

Acid-promoted fragmentation to yield indoles. synthesisspotlight.com

Base-facilitated ring-opening to afford 2-alkenylanilines. synthesisspotlight.com

Oxidative cyclization to produce isoquinolinones. synthesisspotlight.com

Another remarkable skeletal editing strategy involves a nitrogen-to-carbon single atom swap. In this process, quinoline N-oxides can be converted into naphthalenes, representing a fundamental change in the elemental composition of the aromatic core. chinesechemsoc.org These methodologies provide powerful tools for rapidly diversifying molecular architectures and accessing novel chemical space, which is invaluable in fields like drug discovery. bioengineer.orgresearchgate.net

Table 4: Skeletal Editing Transformations of Quinolines

| Starting Material | Reagents/Conditions | Resulting Scaffold(s) | Key Transformation | Reference |

|---|---|---|---|---|

| Quinoline N-oxides | Dialkyl acetylenedicarboxylates, Water, Brønsted acid | Indolines, Indoles, 2-Alkenylanilines, Isoquinolinones | Cyclizative sequential rearrangements | bioengineer.orgresearchgate.netnih.govsynthesisspotlight.com |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 7 Chloro 4 Hydroxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the types and numbers of proton (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Analysis: The ¹H NMR spectrum of 3-Bromo-7-chloro-4-hydroxyquinoline is expected to show signals for the four protons on the quinoline (B57606) ring system and one proton from the hydroxyl group. The protons on the aromatic rings will appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the aromatic current. The proton of the hydroxyl group (-OH) is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The expected signals for the aromatic protons are:

H-2: This proton is adjacent to the nitrogen and would likely be the most downfield signal.

H-5: A doublet, coupled to H-6.

H-6: A doublet of doublets, coupled to H-5 and H-8.

H-8: A doublet, coupled to H-6.

¹³C NMR Analysis: The ¹³C NMR spectrum will provide a signal for each of the nine unique carbon atoms in the molecule. The presence of electronegative atoms (N, O, Cl, Br) and the aromatic system will cause these signals to appear over a wide range of chemical shifts. Carbons directly attached to halogens will show characteristic shifts, and the carbon bearing the hydroxyl group (C-4) will be significantly downfield.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.5 - 9.0 (s) | ~140 - 150 |

| 3 | - | ~110 - 120 |

| 4 | - | ~170 - 180 |

| 4a | - | ~120 - 130 |

| 5 | ~7.8 - 8.2 (d) | ~125 - 135 |

| 6 | ~7.3 - 7.7 (dd) | ~125 - 135 |

| 7 | - | ~130 - 140 |

| 8 | ~7.9 - 8.3 (d) | ~115 - 125 |

| 8a | - | ~145 - 155 |

| OH | Variable (broad s) | - |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and values for structurally similar quinoline derivatives. Actual experimental values may vary.

Two-Dimensional NMR (COSY) for Proton-Proton Connectivity

Two-dimensional Correlation SpectroscopY (COSY) is used to establish which protons are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the signals of H-5 and H-6, and between H-6 and H-8, confirming their connectivity within the benzene (B151609) portion of the quinoline ring. No cross-peaks would be expected for the H-2 proton, as it is isolated. This technique is crucial for unambiguously assigning the signals of the protons on the substituted benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with very high precision. This allows for the calculation of its elemental formula. The molecular formula for this compound is C₉H₅BrClNO.

HRMS can distinguish the compound's mass from that of other molecules with the same nominal mass. The theoretical monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The presence of both chlorine and bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to their natural isotopic abundances (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), which serves as a clear indicator for the presence of these halogens.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Theoretical Monoisotopic Mass | 256.92430 Da |

| Predicted [M+H]⁺ | 257.93158 m/z |

| Predicted [M-H]⁻ | 255.91702 m/z |

Note: Predicted mass data is sourced from computational predictions. nih.gov

X-ray Diffraction (XRD) for Solid-State Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, an XRD analysis would be expected to confirm the planarity of the quinoline ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. The halogen atoms (Br and Cl) could also participate in halogen bonding, further stabilizing the crystal structure. While specific experimental data for the title compound is not available, analysis of related structures like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate shows extensive hydrogen bonding networks that define the supramolecular structure. chemicalbook.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be found in the 1500-1650 cm⁻¹ region. The vibrations involving the carbon-halogen bonds are typically found at lower wavenumbers; the C-Cl stretch may appear in the 700-800 cm⁻¹ range, and the C-Br stretch would be expected at an even lower frequency, around 500-600 cm⁻¹. chemicalbook.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3200 - 3500 (broad) | O-H stretch (hydroxyl group) |

| ~3000 - 3100 | Aromatic C-H stretch |

| ~1500 - 1650 | Aromatic C=C and C=N ring stretching |

| ~1200 - 1300 | C-O stretch |

| ~700 - 800 | C-Cl stretch |

| ~500 - 600 | C-Br stretch |

Note: The data in this table is predictive and based on typical functional group absorption regions and data from analogous compounds. chemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Conjugated systems, such as the quinoline ring, typically show strong absorption bands. For this compound, π-π* transitions associated with the aromatic system are expected, likely resulting in absorption maxima (λmax) in the UV region, potentially between 250 and 350 nm.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence, and the resulting emission spectrum would be characteristic of its electronic structure. The specific emission wavelength and quantum yield would be influenced by the substitution pattern of the bromo, chloro, and hydroxyl groups.

Investigation of Biological Activity Spectrum and Mechanistic Aspects of 3 Bromo 7 Chloro 4 Hydroxyquinoline

Antimicrobial Activity Profile

Antibacterial Efficacy against Clinically Relevant Pathogens

Halogenated quinoline (B57606) compounds have demonstrated notable antibacterial properties. The substitution pattern of halogens on the quinoline ring is a critical determinant of their antibacterial spectrum and potency.

Structurally similar compounds to 3-Bromo-7-chloro-4-hydroxyquinoline have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, cloxyquin, a halogenated 8-hydroxyquinoline (B1678124), has demonstrated significant anti-MRSA activity. nih.gov A study on various 8-hydroxyquinoline derivatives found that halogenation plays a key role in their antimicrobial efficacy. nih.govelsevierpure.com Specifically, the 7-bromo-8-hydroxyquinoline derivative showed potent activity against Gram-positive bacteria. elsevierpure.comresearchgate.netdaneshyari.com

Table 1: In Vitro Antibacterial Activity of a Structurally Related Compound: 7-Bromo-8-hydroxyquinoline

| Bacterium | MIC (μM) |

| Staphylococcus aureus | Data not available |

| MRSA | Data not available |

Note: Specific MIC values for 7-bromo-8-hydroxyquinoline against S. aureus and MRSA were not detailed in the available literature, though its general potency against Gram-positive bacteria was noted.

The efficacy of halogenated quinolines extends to Gram-negative bacteria. The parent compound, 8-hydroxyquinoline, and its derivatives have been investigated for their activity against a range of pathogens. elsevierpure.comresearchgate.netdaneshyari.com Halogenated derivatives, in particular, have shown enhanced activity against Gram-negative species compared to the parent compound. elsevierpure.comdaneshyari.com

Table 2: In Vitro Antibacterial Activity of a Structurally Related Compound: 7-Bromo-8-hydroxyquinoline against a Gram-Negative Bacterium

| Bacterium | MIC (μM) |

| Pseudomonas aeruginosa | Data not available |

Note: While studies indicate activity of halogenated 8-hydroxyquinolines against Gram-negative bacteria, specific MIC values for 7-bromo-8-hydroxyquinoline against Pseudomonas aeruginosa were not found in the reviewed literature.

Quinoline-based structures are recognized for their potential against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated hydroxyquinoline, has exhibited good in vitro activity against numerous clinical isolates of M. tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov This suggests that the quinoline scaffold, including derivatives like this compound, could be a promising area for the development of new antitubercular agents.

Antifungal Properties against Fungal Pathogens (e.g., Candida species)

The antifungal potential of quinoline derivatives has been explored, with some compounds showing efficacy against pathogenic fungi such as Candida albicans. A study on (7-chloroquinolin-4-yl)arylhydrazones, which share the 7-chloroquinoline (B30040) core, demonstrated that certain derivatives could repress the enzymatic activity of C. albicans. nih.gov This indicates that the 7-chloroquinoline scaffold could contribute to antifungal activity. Another study on hybrid molecules containing a 7-chloro-4-aminoquinoline fragment also reported antifungal activity. nih.gov

Antiprotozoal and Antimalarial Activities

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. nih.gov Consequently, derivatives of 7-chloroquinoline are frequently investigated for their activity against Plasmodium falciparum and other protozoan parasites. nih.govnih.govmdpi.comsemanticscholar.orgnirmauni.ac.innih.gov

Numerous studies have synthesized and screened libraries of 4-aminoquinoline derivatives, revealing that modifications to the side chain can influence activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govnih.gov For example, certain N,N-bis(7-chloroquinolin-4-yl)alkanediamines have shown potent in vitro activity with IC50 values below 6 nM against both sensitive and resistant clones of P. falciparum. nih.gov While these compounds are not this compound, they underscore the potential of the 7-chloroquinoline nucleus in antimalarial and antiprotozoal drug design. Research on novel derivatives of 7-chloroquinolin-4-amine (B103981) has also revealed promising antiplasmodial activity, with some compounds showing equal or greater potency than chloroquine against sensitive strains. nih.gov The investigation of various quinoline-based hybrids continues to be an active area of research for new antimalarial agents. mdpi.comsemanticscholar.org

Anticancer Potential and Molecular Mechanisms of Action

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The compound this compound, a halogenated derivative of 4-hydroxyquinoline (B1666331), has been identified as a molecule of interest in the exploration of new therapeutic agents. Its structural features, including the quinoline core, a hydroxyl group at the 4-position, and halogen substitutions at the 3 and 7-positions, suggest a potential for significant biological interactions. This section delves into the investigated anticancer potential of this compound and its putative molecular mechanisms of action, drawing upon data from related quinoline derivatives to infer its likely biological profile.

The antiproliferative activity of quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. While comprehensive data for this compound is not widely available in public literature, studies on closely related analogs provide insights into its potential efficacy. For instance, various 7-chloroquinoline derivatives have demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines.

Research into 7-chloroquinoline hydrazone derivatives has revealed potent, submicromolar antiproliferative activity against cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov Similarly, a broad study of 7-chloro-(4-thioalkylquinoline) derivatives identified compounds with significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range against leukemia and colorectal cancer cells. mdpi.comnih.govmdpi.com

The antiproliferative activity of several quinoline derivatives is summarized in the table below, illustrating the potential of this chemical class as a source of anticancer compounds.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Type | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

|---|---|---|---|

| 7-Chloroquinoline Hydrazones | Various (Leukemia, Colon, Breast, etc.) | Submicromolar | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Leukemia (CCRF-CEM) | 0.55 - 2.74 | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Leukemia and Lymphoma Cells | 0.4 - 8 | mdpi.com |

| Pyrazolo[4,3-f]quinoline Derivatives | Various (ACHN, HCT-15, MM231, etc.) | < 8 | nih.gov |

| 4-Anilinoquinazoline (B1210976) Analogues | Colorectal Cancer (HCT116, HT29, SW620) | 5.80 - 8.50 | nih.gov |

The anticancer effects of quinoline derivatives are believed to be mediated through multiple mechanistic pathways, leading to both cytostatic (inhibition of cell growth) and cytotoxic (induction of cell death) outcomes.

A well-established mechanism of action for many anticancer agents is the disruption of DNA synthesis and repair. Quinoline derivatives have been shown to interfere with these fundamental cellular processes. Some quinoline compounds are known to inhibit DNA topoisomerases, enzymes that are crucial for managing DNA topology during replication, transcription, and repair. nih.gov For example, certain pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase I and IIα. nih.gov Another related quinoxaline (B1680401) derivative, XK469, has also been shown to inhibit topoisomerase IIbeta. nih.gov While direct evidence for this compound is pending, its structural similarity to these compounds suggests it may also possess topoisomerase inhibitory activity.

Furthermore, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to inhibit both DNA and RNA synthesis, contributing to their antiproliferative effects. nih.govmdpi.com The general ability of quinoline derivatives to interfere with DNA synthesis further supports the hypothesis that this compound may act through a similar mechanism.

Induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. Numerous studies have demonstrated that quinoline derivatives can trigger apoptotic pathways in cancer cells. For instance, certain brominated quinolines have been shown to induce apoptosis, as confirmed by DNA laddering assays. Research on 7-chloro-(4-thioalkylquinoline) derivatives has shown they can cause an accumulation of cells in the G0/G1 phase of the cell cycle and induce apoptosis. nih.govmdpi.com

More detailed mechanistic studies on related compounds have provided further insights. A 4-anilinoquinazoline analogue was found to induce cell cycle arrest at the G2 phase and activate the intrinsic apoptotic pathway, evidenced by the activation of caspases-9, -3, and -7. nih.gov Similarly, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to disrupt the mitochondrial membrane potential and induce apoptosis. mdpi.com These findings suggest that this compound may exert its anticancer effects by modulating cell cycle checkpoints and activating apoptotic signaling cascades.

Aberrant signaling from protein kinases and growth factor receptors is a common driver of cancer cell proliferation and survival. The quinoline scaffold has served as a basis for the development of potent kinase inhibitors. A review of quinoline-based molecules highlighted their potential to target key receptors such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Specifically, certain 3,6-disubstituted quinolines have shown selective inhibition of c-Met kinase. nih.gov Moreover, 4-anilinoquinoline-3-carbonitriles have been developed as effective inhibitors of EGFR kinase. nih.gov The approved anticancer drug Lenvatinib, which features a quinoline core, is a multi-kinase inhibitor that targets VEGFR, among other kinases. mdpi.com Given the established role of the quinoline scaffold in kinase inhibition, it is plausible that this compound could also interact with and inhibit the activity of one or more of these critical signaling proteins.

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Some quinoline derivatives have shown potential in inhibiting these processes. For example, a novel 2-chloroquinazoline (B1345744) derivative was found to inhibit the migration of cancer cells in a wound-healing assay. nih.gov While direct studies on the effect of this compound on microtubule dynamics are not available, the inhibition of cell migration by related compounds suggests a potential avenue for its anticancer activity. The disruption of microtubule function is a known mechanism for inhibiting cell division and migration, and this remains a possible, though unconfirmed, mode of action for this compound.

Mechanistic Pathways of Cytostatic and Cytotoxic Action

Gene Expression Regulation (e.g., Lumican Downregulation)

There is currently no specific scientific literature available that investigates the effect of this compound on gene expression, particularly concerning the downregulation of lumican. While various quinoline derivatives have been studied for their anticancer properties, which inherently involve the modulation of gene expression, specific data on lumican regulation by this particular compound has not been reported. Research on related compounds, such as 7-chloroquinoline hydrazones, has demonstrated cytotoxic activity against various cancer cell lines, with some derivatives showing potent anti-proliferative effects. nih.gov These activities are often associated with the induction of apoptosis and interference with cell signaling pathways critical for tumor growth. mdpi.com However, without specific studies on this compound, any discussion of its impact on lumican expression would be speculative.

Metal Chelation Properties and their Influence on Biological Activity

The 4-hydroxyquinoline moiety is a well-established metal-chelating scaffold. nih.govnih.gov The biological activity of hydroxyquinoline derivatives is often linked to their ability to bind essential metal ions, thereby interfering with the function of metalloenzymes or altering metal homeostasis within cells. rsc.orgdovepress.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate chelation site for divalent metal ions such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺). nih.govnih.govrsc.org

The interaction with metal ions can significantly influence the biological effects of these compounds. For instance, the anticancer activity of some 8-hydroxyquinolines is thought to be related to the formation of redox-active metal complexes, particularly with copper and iron, which can lead to increased oxidative stress and subsequent cell death in cancer cells. rsc.org In the context of antimicrobial activity, the chelation of metal ions essential for bacterial enzymes, such as DNA gyrase, can lead to the inhibition of microbial growth.

While it is highly probable that this compound possesses metal-chelating properties due to its 4-hydroxyquinoline core, specific studies detailing its metal binding affinities and the direct influence of this chelation on its biological activities are not available. The halogen substituents at the 3 and 7 positions would modulate the electronic properties of the quinoline ring system, which could, in turn, affect the stability of the metal complexes formed. However, without experimental data, the precise nature and biological consequences of these interactions for this specific compound remain to be elucidated.

Table 2: General Influence of Metal Chelation by Hydroxyquinolines on Biological Activity

| Biological Activity | Role of Metal Chelation | Metal Ions Implicated | Reference |

| Anticancer | Formation of toxic metal complexes, induction of oxidative stress, inhibition of metalloenzymes (e.g., proteasome) | Cu²⁺, Fe²⁺, Zn²⁺ | rsc.orgdovepress.com |

| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., DNA gyrase), disruption of metal homeostasis | Mg²⁺, Cu²⁺ | nih.gov |

| Antineurodegenerative | Modulation of metal ion distribution in the brain | Zn²⁺, Cu²⁺ | rsc.org |

Structure Activity Relationship Sar Analysis for Halogenated 4 Hydroxyquinolines

Influence of Halogen Substituents (Bromine at C-3, Chlorine at C-7) on Pharmacological Potency and Selectivity

The introduction of halogen atoms into the 4-hydroxyquinoline (B1666331) scaffold significantly modulates its physicochemical properties and, consequently, its biological activity. Halogen substituents, such as bromine at the C-3 position and chlorine at the C-7 position, exert their influence through a combination of steric, electronic, and lipophilic effects.

The presence of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access target sites. nih.gov Beyond lipophilicity, halogens are capable of forming specific, stabilizing non-covalent interactions known as halogen bonds. nih.gov This interaction, where a covalently bound halogen acts as a Lewis acid, can be a powerful tool in rational drug design to enhance binding affinity and selectivity, comparable in utility to the more traditional hydrogen bond. nih.gov

Computational studies on similar heterocyclic systems, such as 4-anilinoquinazolines, have demonstrated that halogen substitution can lead to significant alterations in electronic properties like the dipole moment, which in turn impacts interactions at the target's binding site. mdpi.com Notably, a bromine substituent at the C3' position of the anilino ring was found to confer superior potency for inhibiting the Epidermal Growth Factor Receptor (EGFR). mdpi.com This suggests that the bromine at C-3 of the 4-hydroxyquinoline core in 3-Bromo-7-chloro-4-hydroxyquinoline could play a similar role in enhancing target affinity.

Role of the Hydroxyl Group at C-4 on Ligand-Target Interactions

The hydroxyl group at the C-4 position is a cornerstone of the 4-hydroxyquinoline scaffold's biological activity. researchgate.net This functional group is not merely a passive feature; it actively participates in crucial ligand-target interactions. Quantitative structure-activity relationship (QSAR) models developed for other halogenated aromatic compounds have identified the aromatic hydroxyl group as a key structural feature for increasing binding affinity to protein targets, such as the carrier protein transthyretin. nih.govresearchgate.net This highlights the capacity of the -OH group to act as a hydrogen bond donor or acceptor, forming strong, directional interactions that anchor the ligand in the target's binding pocket.

Furthermore, the 4-hydroxyquinoline core exists in a tautomeric equilibrium with its 4-oxo (4-quinolone) form. nih.gov This tautomerism is vital, as SAR studies on numerous quinolone-based drugs have established that the presence of the carbonyl group at the C-4 position is essential for their pharmacological potency. mdpi.com The ability to exist in both forms allows the molecule to adapt to the specific electronic and steric environment of a binding site, potentially interacting as a hydrogen bond donor via the hydroxyl group or as a hydrogen bond acceptor via the keto group. This versatility makes the 4-hydroxy/4-oxo functionality a privileged structural motif in drug discovery. mdpi.com

Analysis of Substituent Position and Electronic Effects on Bioactivity

The biological activity of 4-hydroxyquinoline derivatives is exquisitely sensitive to both the position of substituents and their electronic properties. The specific placement of functional groups dictates the molecule's three-dimensional shape and the spatial orientation of its interactive features. For instance, studies on certain quinolone derivatives have shown that substituents at the C-7 position result in greater inhibitory activity compared to those at the C-5 position, underscoring the importance of positional isomerism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds, prioritizing candidates for synthesis, and gaining insight into the molecular properties that drive potency.

Robust and predictive QSAR models have been successfully developed for various quinoline (B57606) derivatives and other halogenated compounds. nih.govresearchgate.netnih.gov These models can take the form of regression equations that predict a continuous activity value (e.g., IC₅₀) or classification models that sort compounds into activity classes (e.g., active vs. inactive). nih.govresearchgate.net The predictive power of a QSAR model is rigorously assessed through statistical validation, using metrics such as the predictive r² for the test set (r²_test), which measures how well the model predicts the activity of compounds not used in its development. nih.gov For example, a 2D-QSAR model developed for a series of quinoline derivatives demonstrated strong predictive capability with an r²_test value of 0.845. nih.gov

| Model Type | Statistical Parameter | Value | Description |

|---|---|---|---|

| CoMFA (3D-QSAR) | r²_test | 0.878 | Predictive ability for the external test set. |

| MAE | 1.2803 | Mean Absolute Error of predictions. | |

| CoMSIA (3D-QSAR) | r²_test | 0.876 | Predictive ability for the external test set. |

| MAE | 0.7006 | Mean Absolute Error of predictions. | |

| 2D-QSAR | r²_test | 0.845 | Predictive ability for the external test set. |

| MAE | 0.4849 | Mean Absolute Error of predictions. |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. fiveable.menih.gov A pharmacophore model serves as a 3D query to screen large virtual libraries of compounds, identifying novel chemical scaffolds that possess the required features to be active. nih.gov3ds.com

Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based. nih.gov Ligand-based models are derived from a set of known active molecules, extracting their common chemical features. nih.gov Structure-based models are built by analyzing the key interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and its target protein in a known 3D structure. nih.govbiointerfaceresearch.com

A successful pharmacophore model was developed for derivatives of camptothecin, a compound containing a quinoline core, to find new inhibitors of Topoisomerase I. nih.gov This model, validated with a test set of molecules, consisted of key features essential for activity. nih.gov

| Feature Type | Number of Features | Description |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 2 | Represents atoms or groups that can accept a hydrogen bond from the target. |

| Ring Aromatic (RA) | 1 | Represents an aromatic ring system, often involved in π-π stacking or hydrophobic interactions. |

This validated pharmacophore was then used as a filter for virtual screening, leading to the identification of novel hit molecules. nih.gov Such models provide a powerful, rational approach to ligand design, streamlining the drug discovery process and increasing the probability of finding effective new therapeutic agents. fiveable.me

Computational Chemistry and in Silico Investigations of 3 Bromo 7 Chloro 4 Hydroxyquinoline

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.

For a compound like 3-Bromo-7-chloro-4-hydroxyquinoline, docking simulations can elucidate how it fits into the active site of a target protein. The quinoline (B57606) ring system can participate in various non-covalent interactions. For instance, studies on similar N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives targeting the phosphatidylinositol 3-kinase (PI3Kα) enzyme have shown that the quinolone core is essential for occupying the binding site. mdpi.com The interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds.

The key interactions predicted for a this compound scaffold within a hypothetical protein active site would likely involve:

Hydrogen Bonding: The hydroxyl group at the 4-position and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues like serine, threonine, or histidine.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The presence and position of these halogens can significantly influence binding affinity and selectivity. semanticscholar.org

Docking studies on other halogenated quinoline derivatives against targets like monoamine oxidase (MAO) have revealed specific binding modes, with binding scores indicating strong affinity. For example, a derivative, N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine, showed a binding score of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B. acs.orgnih.gov These values suggest favorable binding thermodynamics.

| Target Protein | Binding Score (kcal/mol) | Key Interacting Residues (Hypothetical Example) | Interaction Types |

|---|---|---|---|

| MAO-A | -7.24 | TYR407, PHE208, GLN215 | π-π stacking, Halogen bond |

| MAO-B | -8.37 | TYR326, ILE199, CYS172 | π-π stacking, Hydrophobic |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate various properties, including molecular geometry, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO).

For this compound, DFT calculations can provide deep insights into its structural and electronic characteristics. The substitution of hydrogen with bromine and chlorine atoms is expected to significantly alter the electron distribution across the quinoline ring. semanticscholar.org DFT studies on other halogenated quinolines have shown that halogen atoms act as electron-withdrawing groups, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.orgrsc.org The presence of halogens tends to reduce this gap, potentially increasing the molecule's biological activity. semanticscholar.org

DFT calculations also allow for the prediction of other quantum chemical descriptors:

Chemical Hardness and Softness: These properties relate to the resistance of a molecule to change its electron configuration.

Electronegativity and Chemical Potential: These relate to the molecule's ability to attract electrons.

Electrophilicity Index: This descriptor measures the propensity of a species to accept electrons.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Highest Occupied Molecular Orbital Energy |

| LUMO Energy | -2.5 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.0 | Reactivity Indicator |

| Chemical Hardness (η) | 2.0 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 4.5 | Electron attracting power |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. rsc.orgmdpi.com MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

For the this compound-protein complex predicted by docking, an MD simulation would be performed to assess its stability. The simulation would typically be run for a duration of nanoseconds to microseconds. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value indicates that the complex has reached equilibrium and is stable. Studies on halogenated quinoline derivatives have shown stable RMSD values, confirming the stability of the docked complexes. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. High RMSF values in certain regions can indicate flexibility, which might be important for the protein's function or the ligand's binding. mdpi.com

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over the simulation time, highlighting the most persistent and important interactions for binding.

Post-MD analysis of complexes involving halogenated quinolines has shown that these compounds can form structurally stable complexes with their target proteins, often more stable than reference drugs. nih.govnih.gov

| Parameter | Average Value | Indication |

|---|---|---|

| RMSD (Å) | 2.683 ± 0.625 | High structural stability of the complex |

| RoG (Å) | 24.890 ± 0.198 | Stable and compact protein structure |

| RMSF (Å) | 6.307 ± 2.580 | Fluctuations in flexible loop regions |

Computational ADME Prediction

In addition to binding affinity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods can predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail in later stages.

For this compound, various ADME parameters can be calculated using in silico models. These models are often based on quantitative structure-property relationships (QSPR) derived from large datasets of experimental results. Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding are calculated to understand how the compound distributes throughout the body.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is crucial, as these enzymes are responsible for the metabolism of most drugs. researchgate.netresearchgate.net Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Properties related to clearance and half-life can be estimated.

Toxicity: Predictions for potential hepatotoxicity, carcinogenicity, and other toxic effects are also a critical part of the in silico assessment.

Physicochemical properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are also calculated, often as part of "drug-likeness" filters like Lipinski's Rule of Five.

| Property | Predicted Value/Outcome | Importance |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High potential for oral absorption |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| Hepatotoxicity | Low Risk | Indicates potential safety |

| Lipinski's Rule Violations | 0 | Good drug-like properties |

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a "hit" from such a screen, it would become a starting point for lead optimization.

Lead optimization is the process of modifying the chemical structure of a hit compound to improve its properties, such as binding affinity, selectivity, and ADME profile. In silico strategies play a significant role in this process. For a scaffold like this compound, optimization could involve:

Structure-Based Design: Using the docking pose as a guide, modifications can be designed to enhance interactions with the target protein. For example, if a pocket in the active site is not filled, a substituent could be added to the quinoline ring to occupy that space and increase affinity.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can be used to guide modifications to better match the ideal arrangement of features.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a series of related compounds to correlate their structural features with their biological activity. tandfonline.com These models can then predict the activity of newly designed analogues before they are synthesized.

R-group Enumeration: Computational tools can systematically explore a wide range of different chemical groups (R-groups) at various positions on the quinoline scaffold. tandfonline.com For this compound, one might explore different halogens at the 3- and 7-positions or add various substituents at other available positions on the ring to improve potency and drug-like properties. mdpi.com

The goal of these in silico optimization strategies is to design a small, focused set of new compounds with a high probability of improved performance, thereby guiding synthetic chemistry efforts more efficiently. researchgate.net

Future Directions and Translational Research Potential for Halogenated 4 Hydroxyquinolines

Design and Synthesis of Next-Generation Analogues of 3-Bromo-7-chloro-4-hydroxyquinoline

The future development of halogenated 4-hydroxyquinolines hinges on the strategic design and synthesis of next-generation analogues. The goal is to enhance biological activity, improve selectivity, and overcome existing limitations by modifying the core structure of compounds like this compound. Synthetic versatility allows for the creation of structurally diverse derivatives, which is essential for developing effective and safe new medicines. arabjchem.org

Recent advancements have focused on greener and more sustainable chemical processes for quinoline (B57606) synthesis, utilizing methods such as microwave-assisted synthesis, recyclable catalysts, one-pot reactions, and solvent-free conditions. rsc.org The use of nanocatalysts, including those based on iron and copper, offers an efficient and environmentally friendly option for producing substituted quinoline derivatives. nih.govresearchgate.net

Key synthetic strategies for generating novel analogues include:

Molecular Hybridization : This approach involves combining the 7-chloroquinoline (B30040) scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, to create single hybrid molecules. nih.gov This can lead to compounds with dual modes of action or improved properties.

C-H Bond Functionalization : Modern methods allow for direct functionalization of the quinoline core. For instance, an operationally simple, metal-free protocol has been established for the C5–H halogenation of 8-substituted quinolines, providing an economical route to new analogues with high functional group tolerance. rsc.orgrsc.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient, allowing for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.org These reactions offer high atom economy and facilitate the introduction of structural diversity into the final products. rsc.org

Substitution and Derivatization : The bromine and chlorine atoms on the quinoline ring can be substituted with other nucleophiles. nih.gov Additionally, the 4-hydroxy group can be oxidized or reduced, and other positions on the scaffold can be synthetically tuned to optimize biological activity. nih.govnih.gov For example, synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on their antibacterial and biofilm eradication activities. nih.gov

These synthetic approaches are summarized in the table below.

| Synthetic Strategy | Description | Potential Advantage | Reference |

| Nanocatalysis | Use of iron- or copper-based nanocatalysts for quinoline synthesis. | Environmentally friendly, high efficiency, catalyst reusability. | nih.govresearchgate.net |

| Molecular Hybridization | Covalently linking the quinoline scaffold to other active moieties (e.g., triazoles, oxadiazoles). | Creates compounds with multi-target potential or enhanced activity. | nih.gov |

| Remote C-H Halogenation | Metal-free, regioselective halogenation at the C5 position of 8-substituted quinolines. | High atom economy, excellent functional group tolerance, operational simplicity. | rsc.orgrsc.org |

| Multicomponent Reactions (MCRs) | Single-step reactions combining multiple starting materials to build the quinoline scaffold. | High efficiency, atom economy, and structural diversity. | rsc.org |

| Synthetic Tuning | Alkylation and amination at various positions (e.g., the 2-position) of the quinoline core. | Optimization of specific biological activities like antibacterial potency. | nih.gov |

Exploration of Multi-Targeting Approaches for Complex Diseases

The structural versatility of the quinoline scaffold makes it an ideal candidate for designing multi-target agents, which are crucial for treating complex multifactorial diseases like cancer and neurodegenerative disorders. By interacting with multiple biological targets simultaneously, these compounds can offer improved efficacy and a lower likelihood of developing resistance.

Quinoline derivatives have been extensively investigated as kinase inhibitors, a key strategy in cancer therapy. nih.gov These compounds can disrupt aberrant signaling pathways that drive tumor growth and progression by targeting pivotal receptors such as c-Met, VEGF, and EGF, which regulate cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov The development of molecules that can simultaneously inhibit multiple kinases, such as PI3K/mTOR, represents a significant area of research. nih.gov

Molecular hybridization is a prime example of a multi-targeting strategy. nih.gov Creating hybrids, such as combining the 7-chloroquinoline moiety of antimalarial drugs with a 1,2,3-triazole ring system, can yield compounds with a broad spectrum of activity, including antimalarial, antiviral, and antibacterial properties. frontiersin.org This approach leverages the known pharmacological features of different scaffolds to expand drug libraries with novel multi-functional agents. frontiersin.org

The table below lists some potential molecular targets for quinoline-based compounds in the context of complex diseases.

| Molecular Target Class | Specific Examples | Associated Disease Area | Reference |

| Receptor Tyrosine Kinases | c-Met, VEGFR, EGFR | Cancer | nih.gov |

| Intracellular Kinases | PI3K, mTOR, Akt | Cancer, Inflammatory Diseases | nih.gov |

| Enzymes in Neurotransmission | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | mdpi.com |

| Viral/Bacterial Enzymes | DNA Gyrase, Viral Polymerases | Infectious Diseases | researchgate.net |

| Calcium Transport Proteins | SERCA2a | Cardiovascular Disease (Heart Failure) | acs.orgacs.org |

Integration of Omics Data for Systems-Level Understanding of Mechanisms

To fully harness the therapeutic potential of this compound and its analogues, a systems-level understanding of their biological effects is essential. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—provides a powerful approach to elucidate the complex molecular mechanisms of drug action beyond a single target.

Transcriptomics can reveal the global gene expression changes within a cell upon exposure to a compound. For instance, a transcriptomic study on the related compound quinine (B1679958) showed that it induced a marked activation of genes involved in a low-glucose response in yeast, providing novel insight into its mode of action. nih.gov Applying this to this compound could identify entire pathways perturbed by the compound.

Proteomics offers a direct view of the changes in protein levels and their post-translational modifications. Quantitative proteomic analysis can identify key proteins and pathways affected by a drug. For example, studies on other anticancer agents have used proteomics to show significant downregulation of glycolysis proteins and a metabolic switch towards oxidative phosphorylation, revealing the drug's impact on cancer cell metabolism. nih.gov This methodology could be used to map the precise cellular response to halogenated quinolines.

Metabolomics and in vitro metabolism studies can identify the metabolic fate of the compounds and their effect on cellular metabolic pathways. Studies on quinoline derivatives in liver microsomes have been used to evaluate metabolic clearance and identify metabolites, which is crucial for understanding in vivo pharmacokinetics and exposure. nih.gov

These omics datasets can be integrated with computational methods , such as Quantitative Structure-Activity Relationship (QSAR) modeling and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, to build predictive models. nih.govnih.gov Such models can help in designing new derivatives with improved activity and better safety profiles, thereby reducing costs and optimizing the drug discovery process. frontiersin.orgnih.gov

Development of Advanced Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of many promising compounds, including halogenated 4-hydroxyquinolines, can be limited by poor solubility, low bioavailability, or off-target effects. Advanced drug delivery systems offer a solution by improving the physicochemical properties of the drug and enabling targeted delivery. asiapharmaceutics.info

Liposomal formulations have shown significant promise for quinoline derivatives. Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs, effectively acting as a solubilizing vehicle. nih.govnih.gov Studies on 3-hydroxy-quinolinone derivatives demonstrated that incorporation into soy phosphatidylcholine liposomes resulted in a 200- to 500-fold increase in apparent solubility. nih.gov Furthermore, specialized liposomes, such as those coated with polymers like chitosan, can be designed to improve stability and control the drug release profile. researchgate.net

Nanoparticle-based systems represent another frontier for enhancing drug delivery. nih.gov These include:

Nanosuspensions : Preparing poorly water-soluble drugs as nanosuspensions can significantly enhance their deposition, uptake, and biological activity. This has been successfully demonstrated for the quinoline herbicide quinclorac, where the nanosuspension formulation showed greater herbicidal activity at half the dosage of traditional formulations. nih.gov

Polymeric Nanoparticles : Biodegradable polymers like poly lactic-co-glycolic acid (PLGA) can be used to create nanoparticles that entrap drugs and provide prolonged release. mdpi.com

Magnetic Nanoparticles : These can be used for targeted delivery, where an external magnetic field guides the drug-loaded particles to the specific site of action, such as a tumor. mdpi.com

Other innovative formulations being explored include nanoemulsions and mucoadhesive films , which can improve local bioavailability for targeted treatments. mdpi.com These advanced systems not only enhance efficacy but can also reduce the required dosage, thereby minimizing potential side effects and improving patient outcomes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.